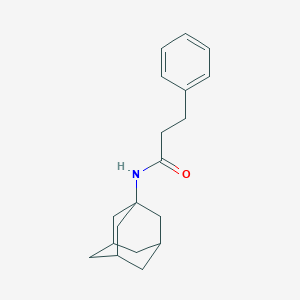![molecular formula C15H21NO B253334 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)
5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the alkyne family and contains both an amine and an alcohol functional group, making it a versatile molecule for chemical synthesis and biological research. In
Mécanisme D'action
The mechanism of action of 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol involves the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Additionally, this compound has been found to modulate the activity of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol has been shown to exhibit various biochemical and physiological effects in cells and organisms. This compound has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways. Furthermore, this compound has been found to modulate the activity of various signaling pathways, leading to changes in cell growth, proliferation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol has several advantages for lab experiments, including its high purity, stability, and versatility. This compound can be easily synthesized in large quantities and used in a variety of assays and experiments. However, there are also some limitations to using 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol in lab experiments. For example, this compound can be toxic to cells at high concentrations, and its mechanism of action may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol. One potential area of study is the development of new cancer therapies based on this compound. Further research is needed to elucidate the exact mechanism of action of 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol and to identify its molecular targets in cancer cells. Additionally, this compound may have potential applications as an antimicrobial agent, and further research is needed to explore its activity against different types of bacteria and fungi. Furthermore, 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol may have potential applications in the field of materials science, and further research is needed to explore its use in the synthesis of novel materials.
Méthodes De Synthèse
The synthesis of 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol involves several steps, including the reaction of 2-bromo-5-chloropent-3-yne with benzylamine and lithium diisopropylamide, followed by the addition of water and hydrogen peroxide to form the final product. This synthesis method has been optimized to produce high yields of pure 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol, making it an ideal compound for further research.
Applications De Recherche Scientifique
5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science. This compound has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol has been found to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. Furthermore, this compound has been used in the synthesis of novel materials, such as metal-organic frameworks and polymers, due to its unique chemical properties.
Propriétés
Nom du produit |
5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol |
|---|---|
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
5-[benzyl(propan-2-yl)amino]pent-3-yn-2-ol |
InChI |
InChI=1S/C15H21NO/c1-13(2)16(11-7-8-14(3)17)12-15-9-5-4-6-10-15/h4-6,9-10,13-14,17H,11-12H2,1-3H3 |
Clé InChI |
JESMPIWGMKDYSZ-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC#CC(C)O)CC1=CC=CC=C1 |
SMILES canonique |
CC(C)N(CC#CC(C)O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)



![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)

![N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide](/img/structure/B253326.png)

![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)